5-(3-NITROPHENOXY)-1H,1'H,3H,3'H-[2,2'-BIISOINDOLE]-1,1',3,3'-TETRONE
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Overview
Description
5-(3-Nitrophenoxy)-1H,1’H,3H,3’H-[2,2’-biisoindole]-1,1’,3,3’-tetrone is a complex organic compound characterized by the presence of nitrophenoxy and biisoindole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-nitrophenoxy)-1H,1’H,3H,3’H-[2,2’-biisoindole]-1,1’,3,3’-tetrone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-nitrophenol with phthalic anhydride to form 3-nitrophenoxyphthalic anhydride. This intermediate is then reacted with isoindoline derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Nitrophenoxy)-1H,1’H,3H,3’H-[2,2’-biisoindole]-1,1’,3,3’-tetrone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include amino derivatives, reduced biisoindole compounds, and substituted phenoxy derivatives.
Scientific Research Applications
5-(3-Nitrophenoxy)-1H,1’H,3H,3’H-[2,2’-biisoindole]-1,1’,3,3’-tetrone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(3-nitrophenoxy)-1H,1’H,3H,3’H-[2,2’-biisoindole]-1,1’,3,3’-tetrone involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The biisoindole core provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Nitrophenoxy)-2-(2-phenylphenyl)isoindole-1,3-dione
- 5-(3-nitrophenoxy)-2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione
- 5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
5-(3-Nitrophenoxy)-1H,1’H,3H,3’H-[2,2’-biisoindole]-1,1’,3,3’-tetrone is unique due to its biisoindole core, which provides enhanced stability and specific binding properties. This makes it distinct from other similar compounds that may lack this structural feature.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-5-(3-nitrophenoxy)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11N3O7/c26-19-15-6-1-2-7-16(15)20(27)23(19)24-21(28)17-9-8-14(11-18(17)22(24)29)32-13-5-3-4-12(10-13)25(30)31/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTASBAKQWISHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC(=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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